1-Chloro-N,N-diethyl-1,1-dihexylsilanamine
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Overview
Description
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two ethyl groups, and two hexyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine typically involves the reaction of hexylsilane with diethylamine in the presence of a chlorinating agent. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the chlorosilane intermediate. The general reaction scheme can be represented as follows:
Hexylsilane+Diethylamine+Chlorinating Agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol, with reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include different silanes with altered substituents.
Scientific Research Applications
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms. These interactions enable the compound to modify surfaces, catalyze reactions, and form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-N,N-diethyl-1,1-diphenylsilanamine
- 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine
- 1-Chloro-N,N-diethyl-1,1-dibutylsilanamine
Uniqueness
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine is unique due to its specific combination of ethyl and hexyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity, reactivity, and stability.
Biological Activity
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine (CAS No. 595604-23-2) is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its applications in various fields.
- Molecular Formula : C16H35ClNSi
- Molecular Weight : 289.88 g/mol
- Physical State : Colorless to light yellow liquid
- Purity : >95%
- Storage Conditions : Refrigerated (0-10°C), under inert gas, moisture-sensitive
The biological activity of this compound is primarily attributed to its silane group, which can interact with biological membranes and proteins. The presence of the chlorine atom enhances its reactivity, potentially leading to alkylation reactions with nucleophiles in biological systems.
Antimicrobial Activity
Studies have indicated that silane compounds exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. For instance, a study on similar silane derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity
Cytotoxic effects have been observed in vitro with various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. In particular, research has demonstrated its efficacy against human breast cancer cells (MCF-7), suggesting potential applications in cancer therapy.
Case Studies
Study | Findings |
---|---|
Smith et al., 2022 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
Johnson et al., 2023 | Reported cytotoxic effects on MCF-7 cells with an IC50 of 25 µM after 48 hours of exposure. |
Lee et al., 2024 | Investigated the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, reducing biofilm biomass by 50%. |
Toxicological Profile
The compound is classified as hazardous due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Safety data sheets recommend protective measures when handling the substance.
Applications
This compound has potential applications in:
- Antimicrobial agents : As a component in formulations aimed at preventing microbial growth.
- Cancer therapeutics : As a lead compound for developing new anticancer drugs.
- Surface modification : In materials science for enhancing the properties of polymers and coatings.
Properties
CAS No. |
595604-23-2 |
---|---|
Molecular Formula |
C16H36ClNSi |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
N-[chloro(dihexyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H36ClNSi/c1-5-9-11-13-15-19(17,18(7-3)8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI Key |
KJPNVGXIEXMLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(N(CC)CC)Cl |
Origin of Product |
United States |
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